molecular formula C38H61N5O7 B15342623 Scopularide B

Scopularide B

Cat. No.: B15342623
M. Wt: 699.9 g/mol
InChI Key: RALTUMFCLLNZRF-ZWQOBNLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scopularide B is a cyclodepsipeptide compound isolated from marine-derived fungi, particularly from the genus Scopulariopsis. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Scopularide B can be synthesized through a series of organic reactions starting from amino acids such as glycine, l-valine, d-leucine, l-alanine, and l-phenylalanine. The synthesis involves coupling these amino acids to form a peptide chain, followed by cyclization to produce the depsipeptide structure.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using marine fungi strains that naturally produce the compound. The fermentation conditions, such as temperature, pH, and nutrient medium, are optimized to maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions: Scopularide B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups on the carbon chain.

  • Reduction: Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: Replacement of functional groups with other nucleophiles.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its antimicrobial properties against various pathogens.

  • Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of cancer cells.

  • Industry: Potential use in the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism by which Scopularide B exerts its effects involves interaction with specific molecular targets and pathways. It is believed to bind to certain enzymes or receptors, leading to the inhibition of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Scopularide B is similar to other cyclodepsipeptides such as Scopularide A and other related compounds produced by marine fungi. this compound is unique in its specific amino acid composition and biological activities. The comparison highlights its potential for unique applications in antimicrobial and anticancer therapies.

List of Similar Compounds

  • Scopularide A

  • Other cyclodepsipeptides produced by marine fungi

This comprehensive overview of this compound provides insight into its synthesis, reactions, applications, and unique properties compared to similar compounds. Further research is needed to fully understand its potential and develop practical applications.

Properties

Molecular Formula

C38H61N5O7

Molecular Weight

699.9 g/mol

IUPAC Name

(3S,6S,9R,12S,19S)-3-benzyl-19-decan-2-yl-6-methyl-9-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C38H61N5O7/c1-8-9-10-11-12-14-17-26(6)31-22-32(44)39-23-33(45)43-34(25(4)5)37(48)41-29(20-24(2)3)36(47)40-27(7)35(46)42-30(38(49)50-31)21-28-18-15-13-16-19-28/h13,15-16,18-19,24-27,29-31,34H,8-12,14,17,20-23H2,1-7H3,(H,39,44)(H,40,47)(H,41,48)(H,42,46)(H,43,45)/t26?,27-,29+,30-,31-,34-/m0/s1

InChI Key

RALTUMFCLLNZRF-ZWQOBNLXSA-N

Isomeric SMILES

CCCCCCCCC(C)[C@@H]1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC2=CC=CC=C2)C)CC(C)C)C(C)C

Canonical SMILES

CCCCCCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC2=CC=CC=C2)C)CC(C)C)C(C)C

Origin of Product

United States

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